1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane
Description
1-((4-(1H-Pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclobutyl group at the 4-position and a sulfonyl-linked phenyl-pyrazole moiety at the 1-position. The cyclobutyl substituent contributes steric bulk, which may influence binding selectivity in pharmacological contexts. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being widely utilized for accurate determination of bond lengths, angles, and torsional parameters .
Properties
IUPAC Name |
1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKHGDQRKRRJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a complex structure that includes a diazepane ring, a sulfonamide moiety, and a pyrazole group, which are known to impart diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
- Molecular Formula : C27H32N8O2S
- Molecular Weight : 468.6 g/mol
- IUPAC Name : 1-[(1-benzyltetrazol-5-yl)-(4-pyrazol-1-ylphenyl)methyl]-4-cyclobutyl-1,4-diazepane
- SMILES Notation : C1CC(C1)N2CCCN(CC2)C(C3=CC=C(C=C3)N4C=CC=N4)C5=NN=NN5CC6=CC=CC=C6
Anticancer Activity
Research indicates that compounds with similar structural features to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyrazole rings can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting cellular homeostasis, and leading to cell death .
In vitro studies utilizing various cancer cell lines have demonstrated that compounds with similar functionalities can inhibit cell proliferation effectively. For example, one study found that pyrazole derivatives showed moderate antineoplastic activity against cervical (HeLa) and gastric cancer cells (SGC-7901) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from the activities of related pyrazole derivatives. In studies involving RAW264.7 macrophages, certain compounds demonstrated robust anti-inflammatory effects by inhibiting nitric oxide production induced by lipopolysaccharide (LPS). One derivative exhibited an inhibition rate of 94.48% at concentrations as low as 2.0 µg/mL . This suggests that This compound may also possess similar anti-inflammatory properties.
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effect Observed | Concentration Range |
|---|---|---|---|
| Anticancer | HeLa (Cervical Cancer) | Moderate cytotoxicity | Not specified |
| Anticancer | SGC-7901 (Gastric Cancer) | Moderate cytotoxicity | Not specified |
| Anti-inflammatory | RAW264.7 Macrophages | Inhibition of NO production | 1.0 - 2.0 µg/mL |
| Antibacterial | Various Pathogenic Bacteria | Strong antibacterial effects | MIC values: 0.96 - 7.81 µg/mL |
Study 1: Anticancer Mechanisms
A study focusing on the generation of ROS by compounds similar to This compound indicated that these compounds could act as effective anticancer agents by inducing oxidative stress in cancer cells. The research utilized MIA PaCa-2 pancreatic cancer cells to demonstrate the apoptotic effects mediated by ROS generation .
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory properties of pyrazole derivatives were evaluated using a macrophage model. The results indicated significant inhibition of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize the compound’s properties, it is compared below with structurally related heterocycles, focusing on core modifications, substituent effects, and synthetic pathways.
Core Heterocycle Variations
- Compound 4g: Features a benzo[b][1,4]diazepine core fused to a benzene ring, increasing aromaticity and rigidity compared to the saturated 1,4-diazepane in the target compound.
- Compound 4h : Replaces the diazepine core with a benzo[b][1,4]oxazepine, substituting one nitrogen with oxygen. This alters electronic properties (e.g., reduced basicity) and hydrogen-bonding capacity .
Functional Group Differences
Physicochemical Properties
- Polarity : The sulfonyl group in the target compound increases hydrophilicity (clogP ~2.1 predicted) compared to 4g/4h (clogP ~3.5–4.0 due to coumarin).
Research Implications
The structural distinctions highlight trade-offs between rigidity (4g/4h) and flexibility (target compound), which influence drug-likeness and target selectivity. For instance, the coumarin derivatives (4g/4h) may exhibit superior fluorescence for imaging applications, while the target compound’s sulfonyl group could favor kinase or protease inhibition via polar interactions. Future studies should prioritize crystallographic validation (using SHELXL ) and pharmacological profiling to quantify these differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
